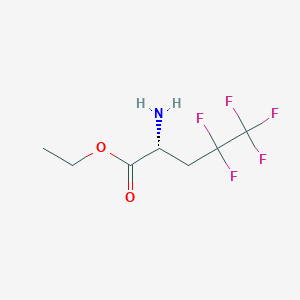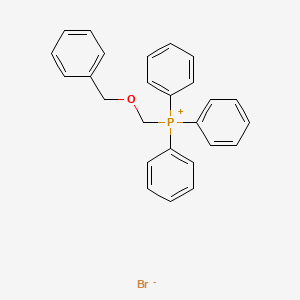![molecular formula C84H96CoN8O4 B13107955 [5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt](/img/structure/B13107955.png)
[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt is a complex organometallic compound This compound is part of the porphyrin family, which are macrocyclic compounds known for their role in biological systems, such as hemoglobin and chlorophyll
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt typically involves the following steps:
Formation of the Porphyrin Ring: The porphyrin ring is synthesized through a condensation reaction involving pyrrole and aldehyde derivatives under acidic conditions.
Introduction of Substituents: The 2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl and 3,5-di-tert-butylphenyl groups are introduced through substitution reactions, often using organometallic reagents.
Metalation: The cobalt ion is introduced into the porphyrin ring through a metalation reaction, typically using cobalt salts such as cobalt(II) acetate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, changing its oxidation state and potentially altering the compound’s reactivity.
Reduction: Reduction reactions can also occur, often using reducing agents such as sodium borohydride.
Substitution: The substituents on the porphyrin ring can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction can yield cobalt(I) species.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique structure allows for selective catalysis and high efficiency.
Biology
In biological research, this compound can be used as a model system to study the behavior of metalloporphyrins in biological systems. It can also be used in the development of biomimetic catalysts.
Medicine
Industry
In industrial applications, this compound can be used in the development of sensors and electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of [5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt involves the interaction of the cobalt center with various substrates. The cobalt ion can undergo redox reactions, facilitating the transfer of electrons and enabling catalytic activity. The porphyrin ring provides a stable framework that supports the cobalt center and enhances its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[5,10,15,20-Tetraphenylporphyrinato]cobalt: This compound has a similar porphyrin structure but lacks the specific substituents found in [5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt.
[5,10,15,20-Tetra(4-pyridyl)porphyrinato]cobalt: Another similar compound with different substituents on the porphyrin ring.
Uniqueness
The unique substituents on this compound provide distinct electronic and steric properties, enhancing its reactivity and selectivity in various applications.
Propriétés
Formule moléculaire |
C84H96CoN8O4 |
|---|---|
Poids moléculaire |
1340.6 g/mol |
Nom IUPAC |
(1S)-N-[2-[15-[2,6-bis[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]phenyl]-10,20-bis(3,5-ditert-butylphenyl)porphyrin-22,24-diid-5-yl]-3-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]phenyl]-2,2-dimethylcyclopropane-1-carboxamide;cobalt(2+) |
InChI |
InChI=1S/C84H98N8O4.Co/c1-77(2,3)47-35-45(36-48(39-47)78(4,5)6)67-59-27-31-63(85-59)71(69-55(89-73(93)51-41-81(51,13)14)23-21-24-56(69)90-74(94)52-42-82(52,15)16)65-33-29-61(87-65)68(46-37-49(79(7,8)9)40-50(38-46)80(10,11)12)62-30-34-66(88-62)72(64-32-28-60(67)86-64)70-57(91-75(95)53-43-83(53,17)18)25-22-26-58(70)92-76(96)54-44-84(54,19)20;/h21-40,51-54H,41-44H2,1-20H3,(H6,85,86,87,88,89,90,91,92,93,94,95,96);/q;+2/p-2/t51-,52-,53-,54-;/m1./s1 |
Clé InChI |
BYRDUHUAWFGXIF-OKTKQFMNSA-L |
SMILES isomérique |
CC1(C[C@@H]1C(=O)NC2=C(C(=CC=C2)NC(=O)[C@H]3CC3(C)C)C4=C5C=CC(=C(C6=NC(=C(C7=CC=C([N-]7)C(=C8C=CC4=N8)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C1=C(C=CC=C1NC(=O)[C@H]1CC1(C)C)NC(=O)[C@H]1CC1(C)C)C=C6)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)[N-]5)C.[Co+2] |
SMILES canonique |
CC1(CC1C(=O)NC2=C(C(=CC=C2)NC(=O)C3CC3(C)C)C4=C5C=CC(=C(C6=NC(=C(C7=CC=C([N-]7)C(=C8C=CC4=N8)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C1=C(C=CC=C1NC(=O)C1CC1(C)C)NC(=O)C1CC1(C)C)C=C6)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)[N-]5)C.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![((3AR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-ethoxy-2-methyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B13107927.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride](/img/structure/B13107934.png)
![3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide](/img/structure/B13107937.png)


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13107946.png)
![5-Phenyl-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13107949.png)

